2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
Overview
Description
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3Br2ClO4S and a molecular weight of 378.43 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzoic acid core. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid typically involves the bromination of 5-(chlorosulfonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzoic acid ring . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, reduced sulfonyl derivatives, and oxidized carboxylate compounds .
Scientific Research Applications
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(chlorosulfonyl)benzoic acid: Similar structure but with chlorine atoms instead of bromine.
2-Bromo-5-(chlorosulfonyl)benzoic acid: Contains only one bromine atom.
2,4-Dibromo-5-(methylsulfonyl)benzoic acid: Methylsulfonyl group instead of chlorosulfonyl.
Uniqueness
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2,4-dibromo-5-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPWHNQYGXWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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